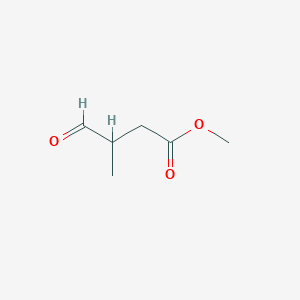

Methyl 3-methyl-4-oxo-butanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the preparation of “methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate” involves multiple stages, including reactions with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, “Methyl 4-chloro-3-oxo-butanoate” reacts with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to give dihydrofurans .Physical And Chemical Properties Analysis

“Methyl 4-oxobutanoate” is described as a colorless oil with a pleasant fruity odor . “Methyl 4-chloro-3-oxo-butanoate” has a melting point of 14-16 °C, a boiling point of 85 °C/4 mmHg, and a density of 1.305 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Autoignition and Combustion Studies

- Biodiesel Fuel Surrogate : Methyl butanoate is a surrogate for fatty acid esters used in biodiesel fuel. Studies have detailed the thermodynamics and kinetics of its autoignition chemistry, emphasizing radicals critical for diesel fuel autoignition (Jiao, Zhang, & Dibble, 2015).

- Pyrolysis and Decomposition : Research on methyl butanoate pyrolysis and decomposition pathways provides insights into combustion processes, especially for biodiesel molecules (Farooq et al., 2012).

Chemical and Physical Properties

- Spectroscopic and Structural Analysis : Studies have conducted spectroscopic and structural investigations of methyl butanoate derivatives, providing insights into their vibrational bands, molecular stability, reactivity, and potential as nonlinear optical materials (Vanasundari, Balachandran, Kavimani, & Narayana, 2017; 2018).

- Conformational Behavior in Solutions : Research on methyl butanoate derivatives, like MHBOB, explores their conformational behavior in different solutions, revealing significant aspects of their molecular structure (Li, Uzawa, & Doi, 1997).

Biotechnological Applications

- Biofuel Production : Methyl butanoate derivatives have been explored for their potential in biofuel production, like the engineering of Escherichia coli strains for 3-methyl-1-butanol production (Connor & Liao, 2008; 2010).

Environmental and Health Impact Studies

- Reaction with OH Radicals : The reaction of methyl butanoate derivatives with OH radicals has been studied, providing insights into the environmental and health impacts of these compounds used in industrial applications (Aschmann, Arey, & Atkinson, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 3-methyl-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(4-7)3-6(8)9-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHWBQQPAIUPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-4-oxo-butanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2602019.png)

![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602020.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2602026.png)

![2-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B2602029.png)

![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![tert-butyl N-{3-[(3,6-dichloropyridin-2-yl)formamido]propyl}carbamate](/img/structure/B2602036.png)